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Compound of Interest

Compound Name:
1-Methylhydrazine-1,2-

dicarboxamide

Cat. No.: B12795339 Get Quote

A Comparative Guide to the Spectroscopic Data of
Methylurea
Disclaimer: Spectroscopic data for the specific compound 1-(carbamoylamino)-1-methylurea

was not found in a comprehensive search of available literature. This guide provides a template

for the cross-referencing of spectroscopic data using the closely related and well-characterized

compound Methylurea as a surrogate. Researchers who have experimentally obtained data for

1-(carbamoylamino)-1-methylurea can use this structure to compare their findings with

established literature values for a similar compound.

This guide is intended for researchers, scientists, and drug development professionals to

facilitate the objective comparison of experimentally acquired spectroscopic data with

established literature values.

Data Presentation
The following tables summarize the key spectroscopic data for Methylurea as reported in the

literature.

Table 1: ¹H NMR Spectroscopic Data for Methylurea
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Chemical Shift
(ppm)

Multiplicity Assignment Reference Solvent

2.65 Singlet -CH₃ DMSO-d₆

5.59 Broad Singlet -NH₂ DMSO-d₆

6.45 Broad Singlet -NH- DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for Methylurea

Chemical Shift (ppm) Assignment Reference Solvent

26.5 -CH₃ Not Specified

159.9 C=O Not Specified

Table 3: Infrared (IR) Spectroscopic Data for Methylurea

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3435 N-H Stretch Amine (-NH₂)

3350 N-H Stretch Amide (-NH-)

1655 C=O Stretch Carbonyl

1575 N-H Bend Amine/Amide

Table 4: Mass Spectrometry Data for Methylurea

m/z Relative Intensity (%) Ion Fragment

74 100 [M]⁺

57 40 [M-NH₃]⁺

44 80 [CONH₂]⁺

30 60 [CH₃NH]⁺
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Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols can serve as a reference for designing and executing experiments for the

characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of Methylurea is dissolved in approximately 0.7 mL

of a deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A

larger number of scans is typically required compared to ¹H NMR. The chemical shifts are

referenced to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is

then placed in the sample holder, and the spectrum is recorded, typically in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
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MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds like

Methylurea.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer,

is used to separate the ions based on their mass-to-charge ratio.

Data Analysis: The resulting mass spectrum shows the relative abundance of different ion

fragments.

Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimentally

obtained spectroscopic data with literature values.
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Caption: Workflow for Spectroscopic Data Cross-Referencing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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